

Application Notes and Protocols for the GC-MS Analysis of C24-Ceramide

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Compound of Interest

Compound Name: C24-Ceramide

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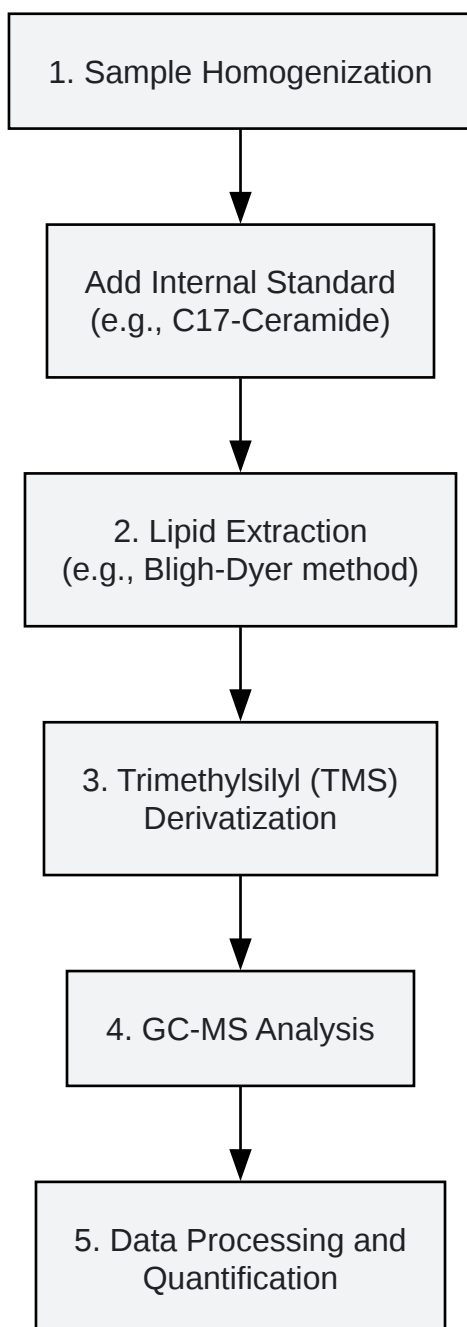
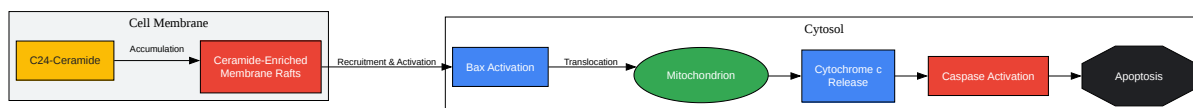
Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. **C24-Ceramide** (N-lignoceroyl-D-erythro-sphingosine) is a very-long-chain ceramide that has been implicated in the pathophysiology of several diseases, including cancer and metabolic disorders. Accurate and sensitive quantification of **C24-Ceramide** is essential for understanding its biological functions and for the development of novel therapeutic strategies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile molecules like ceramides, derivatization is required to increase their volatility for GC-MS analysis. This document provides a detailed protocol for the analysis of **C24-Ceramide** using GC-MS following trimethylsilyl (TMS) derivatization.

Signaling Pathway of C24-Ceramide

C24-Ceramide is involved in complex signaling pathways that can influence cell fate. One of the key pathways involves the induction of apoptosis. Elevated levels of **C24-Ceramide** can lead to the formation of ceramide-enriched membrane platforms, which facilitate the activation of downstream effector molecules, ultimately leading to programmed cell death.



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